molecular formula C14H14BrNO3S B12414206 3-Descyano 3-bromo-Febuxostat-d9

3-Descyano 3-bromo-Febuxostat-d9

Cat. No.: B12414206
M. Wt: 363.28 g/mol
InChI Key: BSKLYYKVWWBLJR-JOMZKNQJSA-N
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Description

3-Descyano 3-bromo-Febuxostat-d9 is a deuterated analog of 3-Descyano 3-bromo-Febuxostat. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of this compound is C15H7D9BrNO3S, and it has a molecular weight of 379.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Descyano 3-bromo-Febuxostat-d9 involves multiple steps, starting from the parent compound FebuxostatThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced under custom synthesis agreements to meet specific research and development needs .

Chemical Reactions Analysis

Types of Reactions

3-Descyano 3-bromo-Febuxostat-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, brominating agents, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-Descyano 3-bromo-Febuxostat-d9 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Descyano 3-bromo-Febuxostat-d9 is similar to that of its parent compound, Febuxostat. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid in the body. The compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Descyano 3-bromo-Febuxostat-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. The incorporation of deuterium atoms can also affect the compound’s pharmacokinetic properties, making it valuable in drug development and research .

Properties

Molecular Formula

C14H14BrNO3S

Molecular Weight

363.28 g/mol

IUPAC Name

2-[3-bromo-4-(1,1,2,2,3,3,3-heptadeuteriopropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C14H14BrNO3S/c1-3-6-19-11-5-4-9(7-10(11)15)13-16-8(2)12(20-13)14(17)18/h4-5,7H,3,6H2,1-2H3,(H,17,18)/i1D3,3D2,6D2

InChI Key

BSKLYYKVWWBLJR-JOMZKNQJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br

Origin of Product

United States

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